N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide
Overview
Description
N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are widely recognized for their applications in medicine, food, catalysts, dyes, materials, refineries, and electronics . This compound, in particular, has garnered attention due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of a quinoline derivative with a fluorophenylmethyl group under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and final product isolation .
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinolines .
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with various receptors and enzymes, modulating biological pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Known for its antimalarial and antimicrobial properties.
Indole: Exhibits antiviral, anti-inflammatory, and anticancer activities.
Pyrimidine: Used in treatments for leukemia, breast cancer, and idiopathic pulmonary fibrosis.
Uniqueness
N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide stands out due to its unique combination of a fluorophenylmethyl group and a quinoline backbone, which enhances its biological activity and specificity .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-2-11-23-16-10-6-4-8-14(16)18(24)17(20(23)26)19(25)22-12-13-7-3-5-9-15(13)21/h3-10,24H,2,11-12H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTVABBVSCEFHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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